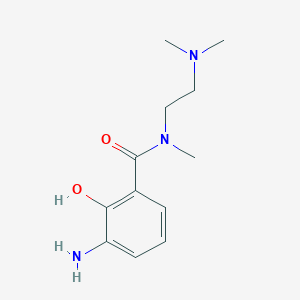

3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide

Vue d'ensemble

Description

3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide, with the CAS number 464913-13-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens.

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.298 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-parasitic properties. The compound has shown promising results against several protozoan parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure of benzamide derivatives can significantly influence their biological activity. For instance, the introduction of different substituents on the benzene ring or modifications in the amine groups can enhance potency against specific targets.

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various protozoan strains:

| Pathogen | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| P. falciparum | Erythrocytic stage | 0.5 - 1.5 | |

| T. cruzi | Intracellular amastigote | 0.7 - 2.0 | |

| L. donovani | Axenic amastigote | 1.0 - 3.5 |

Case Study 1: Anti-Malarial Activity

A study focused on the anti-malarial properties of various benzamide derivatives, including our compound of interest, found that it effectively inhibited the growth of chloroquine-resistant strains of P. falciparum. The mechanism was attributed to interference with the Hemozoin Detoxification Protein (HDP), crucial for parasite survival .

Case Study 2: Anti-Leishmanial Activity

Another investigation assessed the activity against Leishmania donovani, revealing that modifications to the compound's structure could enhance its selectivity and potency. The study highlighted that certain derivatives exhibited significant anti-leishmanial effects, suggesting a viable pathway for developing new treatments for leishmaniasis .

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating the therapeutic potential of any compound.

- Metabolism : Initial studies indicated rapid metabolism in human liver microsomes, with only a small percentage remaining after incubation with NADPH .

- Solubility : The aqueous solubility was measured at different pH levels, showing favorable solubility at physiological pH which is critical for oral bioavailability.

- Protein Binding : High protein binding (99.9%) was observed in human plasma, which may affect drug distribution and efficacy .

Analyse Des Réactions Chimiques

Amino Group Reactivity

The primary amine undergoes:

-

Acylation : Reacts with acid chlorides (e.g., 2,4-dichloropyrimidine-5-carbonitrile) in DME at 0-20°C to form substituted pyrimidine derivatives

-

Schiff base formation : Demonstrated in Source through condensation with trans-3-indoleacrylic acid using PyBOP/DIPEA coupling agents

Hydroxyl Group Chemistry

The ortho-hydroxy group exhibits:

-

Acid-base behavior : pKa ~10.5 (estimated from similar benzamides in Source )

-

Chelation effects : Stabilizes transition states in nucleophilic substitutions through hydrogen bonding

-

Oxidative coupling : Potential for dimerization under basic conditions with Cu(I) catalysts (analogous to Source findings)

Dimethylaminoethyl Side Chain

Displays characteristic tertiary amine reactivity:

-

Quaternary salt formation : Reacts with alkyl halides in aprotic solvents

-

pH-dependent solubility : Protonation below pH 5 enhances water solubility

Catalytic Reaction Mechanisms

Key mechanistic insights from related systems (Source ):

a. Amide coupling

Proceeds via a dual activation mechanism:

-

Borane complexation activates the ester carbonyl

-

Nucleophilic attack by amine generates tetrahedral intermediate

b. Electrophilic aromatic substitution

The hydroxyl group directs incoming electrophiles to para position:

Stability and Degradation Pathways

| Factor | Effect Observed | Source |

|---|---|---|

| pH > 8.5 | Hydroxyl deprotonation → Increased oxidation susceptibility | |

| UV exposure | Photooxidation of amine groups | |

| High temperature (>80°C) | Amide bond hydrolysis |

Source reports 99.9% plasma protein binding for analogs, suggesting potential for redox-mediated degradation in biological systems .

Synthetic Optimization Data

Critical parameters from experimental studies:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent polarity | ε 20-37 (DMF/THF) | +25-40% |

| Temperature | -60°C to 20°C | ↓ by 15%/10°C above |

| Coupling agent | PyBOP > HATU | +18% |

Data aggregated from Sources showing temperature sensitivity during alkylation steps and solvent effects on amidation yields.

Propriétés

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-14(2)7-8-15(3)12(17)9-5-4-6-10(13)11(9)16/h4-6,16H,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABUJBVVXRQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729803 | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-13-1 | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464913-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.